7-(4-Benzyloxy-phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester
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Overview
Description
METHYL 7-[4-(BENZYLOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 7-[4-(BENZYLOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method demonstrates good functional group tolerance and yields the target compound in good-to-excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
METHYL 7-[4-(BENZYLOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Its derivatives are being explored for their anticancer and antiviral properties.
Industry: It finds applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 7-[4-(BENZYLOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but differ in their specific biological activities and applications. METHYL 7-[4-(BENZYLOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific neuroprotective and anti-neuroinflammatory properties.
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-methyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-8-10-17(11-9-16)28-12-15-6-4-3-5-7-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
InChI Key |
FBUGFQDXVZPFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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